molecular formula C11H12O4 B8502368 4-[2-(Ethenyloxy)ethoxy]benzoic acid CAS No. 61241-01-8

4-[2-(Ethenyloxy)ethoxy]benzoic acid

Cat. No. B8502368
M. Wt: 208.21 g/mol
InChI Key: YTHJOXKIXKMCFM-UHFFFAOYSA-N
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Patent
US06894141B2

Procedure details

76.97 g (722 mmol) of a chloroethylvinylether, 9.70 g (30.1 mmol) of a tetrabutylammoniumbromide, and 100.00 g (602 mmol) of ethyl 4-hydroxybenzoate, all manufactured by Tokyo Kasei Kogyo Co., Ltd. were mixed with an N-methylpyrrolidone solvent and stirred at a temperature of 120° C. for 3 hours so as to be reacted. The resulting solution was diluted with water and extracted with ethyl acetate so as to remove the solvent thereby obtaining a crude ethyl 4-(2-vinyloxyethoxy)benzoate. A solution of 43.69 g (662 mmol) of potassium hydroxide with 85% purity was added to the ester and reacted at a temperature of 100° C. for 6 hours to be hydrolyzed, followed by dilution and precipitation with a solution of 91.40 g (662 mmol) of sodium hydrogensulfate monohydrate thereby obtaining a crude crystal of 4-(vinyloxyethoxy)benzoic acid. The resulting crude crystal was dissolved in acetonitrile so as to be recrystallized thereby obtaining a needle-like crystal of 4-(vinyloxyethoxy)benzoic acid with an HPLC purity of 99.5 percent or higher. The yield was 104.0 g (83%).
Quantity
76.97 g
Type
reactant
Reaction Step One
Quantity
100 g
Type
reactant
Reaction Step Two
Quantity
43.69 g
Type
reactant
Reaction Step Three
[Compound]
Name
ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
sodium hydrogensulfate monohydrate
Quantity
91.4 g
Type
reactant
Reaction Step Four
Quantity
9.7 g
Type
catalyst
Reaction Step Five
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Seven

Identifiers

REACTION_CXSMILES
Cl[CH2:2][CH2:3][O:4][CH:5]=[CH2:6].[OH:7][C:8]1[CH:18]=[CH:17][C:11]([C:12]([O:14]CC)=[O:13])=[CH:10][CH:9]=1.[OH-].[K+].O.S([O-])(O)(=O)=O.[Na+]>[Br-].C([N+](CCCC)(CCCC)CCCC)CCC.CN1CCCC1=O.O>[CH:5]([O:4][CH2:3][CH2:2][O:7][C:8]1[CH:18]=[CH:17][C:11]([C:12]([OH:14])=[O:13])=[CH:10][CH:9]=1)=[CH2:6] |f:2.3,4.5.6,7.8|

Inputs

Step One
Name
Quantity
76.97 g
Type
reactant
Smiles
ClCCOC=C
Step Two
Name
Quantity
100 g
Type
reactant
Smiles
OC1=CC=C(C(=O)OCC)C=C1
Step Three
Name
Quantity
43.69 g
Type
reactant
Smiles
[OH-].[K+]
Name
ester
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
sodium hydrogensulfate monohydrate
Quantity
91.4 g
Type
reactant
Smiles
O.S(=O)(=O)(O)[O-].[Na+]
Step Five
Name
Quantity
9.7 g
Type
catalyst
Smiles
[Br-].C(CCC)[N+](CCCC)(CCCC)CCCC
Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CN1C(CCC1)=O
Step Seven
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
120 °C
Stirring
Type
CUSTOM
Details
stirred at a temperature of 120° C. for 3 hours so as
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to be reacted
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate so as
CUSTOM
Type
CUSTOM
Details
to remove the solvent
CUSTOM
Type
CUSTOM
Details
thereby obtaining a crude ethyl 4-(2-vinyloxyethoxy)benzoate
CUSTOM
Type
CUSTOM
Details
reacted at a temperature of 100° C. for 6 hours
Duration
6 h

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
C(=C)OCCOC1=CC=C(C(=O)O)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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